Z-Val-pro-OH Z-Val-pro-OH
Brand Name: Vulcanchem
CAS No.: 53331-43-4
VCID: VC4965447
InChI: InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H24N2O5
Molecular Weight: 348.399

Z-Val-pro-OH

CAS No.: 53331-43-4

Cat. No.: VC4965447

Molecular Formula: C18H24N2O5

Molecular Weight: 348.399

* For research use only. Not for human or veterinary use.

Z-Val-pro-OH - 53331-43-4

Specification

CAS No. 53331-43-4
Molecular Formula C18H24N2O5
Molecular Weight 348.399
IUPAC Name (2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1
Standard InChI Key GPECCBYSVGSBBG-GJZGRUSLSA-N
SMILES CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Introduction

Synthetic Routes

The synthesis of Z-Val-pro-OH typically involves the following steps:

  • Protection of Amino Acids: The benzyloxycarbonyl (Z) group is commonly used to protect the amino group during peptide synthesis.

  • Coupling Reactions: Valine and proline are coupled using reagents like carbodiimides (e.g., DCC or EDC) in the presence of catalysts such as HOBt or Oxyma.

Industrial Production

  • Large-scale production employs automated peptide synthesizers.

  • High-performance liquid chromatography (HPLC) is used for purification to ensure high purity.

Types of Reactions

Z-Val-pro-OH participates in:

  • Oxidation: Produces carboxylic acids under conditions with potassium permanganate or hydrogen peroxide.

  • Reduction: Converts to alcohols using reducing agents like lithium aluminum hydride.

  • Substitution: Functional group replacement using halogens and catalysts.

Mechanism of Action in Peptide Synthesis

This compound acts as a building block in peptide synthesis:

  • The Z group stabilizes the amino acid during coupling reactions.

  • Peptide bonds are formed by activating carboxyl groups and reacting with amino groups.

Chemistry

Z-Val-pro-OH is a key reagent in:

  • Solid-phase peptide synthesis (SPPS).

  • Development of stable peptide bonds for complex molecules.

Biology

It is used to study:

  • Protein-protein interactions.

  • Enzyme mechanisms, particularly in protease research.

Medicine

Potential therapeutic applications include:

  • Drug development targeting apoptosis pathways.

Industry

Employed in the production of pharmaceuticals and fine chemicals.

Mechanisms

Z-Val-pro-OH exhibits biological activity by interacting with proteins involved in apoptosis:

  • Binds to inhibitor of apoptosis proteins (IAPs), such as XIAP.

  • Enhances ubiquitination, leading to proteasomal degradation and apoptosis induction.

Case Studies

Table: Biological Activity Overview

ActivityMechanismTargetEffect
Apoptosis InductionBinding to IAPsXIAP BIR3 domainIncreased caspase activity
Antiproliferative EffectsDisruption of survival signalsCancer cell linesReduced proliferation
Antimicrobial ActivityInhibition of bacterial growthGram-negative bacteriaModerate efficacy

Comparative Analysis with Similar Compounds

CompoundApplicationUnique Features
Z-Pro-OHPeptide synthesisSimpler structure but less versatile than Z-Val-pro-OH
Z-Phe-Val-Pro-NH₂Enzyme mechanism studiesTripeptide structure for specific enzymatic studies
OxymaPeptide synthesis additiveEnhances coupling efficiency but not a building block

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